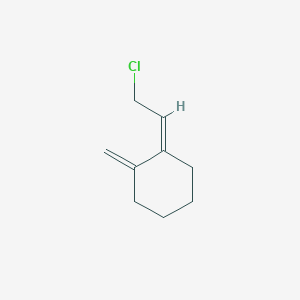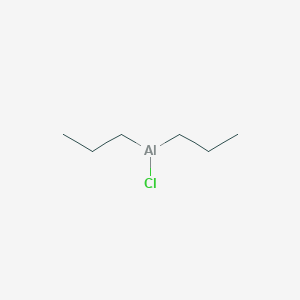
Aluminum, chlorodipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, chlorodipropyl- is a chemical compound that consists of aluminum bonded to two propyl groups and one chlorine atom. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. Organoaluminum compounds are often used as catalysts in organic synthesis and industrial processes.
Méthodes De Préparation
The synthesis of aluminum, chlorodipropyl- typically involves the reaction of aluminum chloride with propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity aluminum and chlorinating agents to achieve a high yield of aluminum, chlorodipropyl-.
Analyse Des Réactions Chimiques
Aluminum, chlorodipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum metal and propyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Aluminum, chlorodipropyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential use of aluminum, chlorodipropyl- in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials, where it acts as a catalyst or a reactant.
Mécanisme D'action
The mechanism of action of aluminum, chlorodipropyl- involves its ability to form complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and molecular transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparaison Avec Des Composés Similaires
Aluminum, chlorodipropyl- can be compared with other organoaluminum compounds, such as:
Aluminum, triethyl-: This compound has three ethyl groups bonded to aluminum and is widely used as a catalyst in polymerization reactions.
Aluminum, trimethyl-: Similar to triethylaluminum, this compound has three methyl groups and is used in organic synthesis.
Aluminum, dichloromethyl-: This compound has two chlorine atoms and one methyl group bonded to aluminum and is used in various chemical reactions.
The uniqueness of aluminum, chlorodipropyl- lies in its specific reactivity and the types of complexes it can form, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
3710-19-8 |
|---|---|
Formule moléculaire |
C6H14AlCl |
Poids moléculaire |
148.61 g/mol |
Nom IUPAC |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
Clé InChI |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
SMILES canonique |
CCC[Al](CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


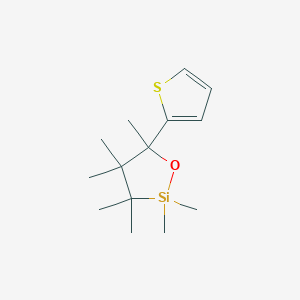
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
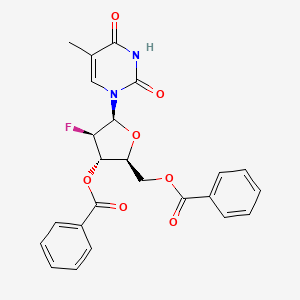
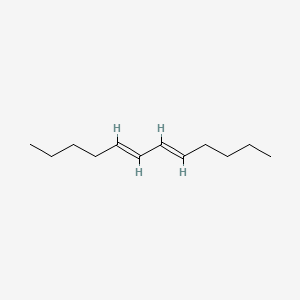
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
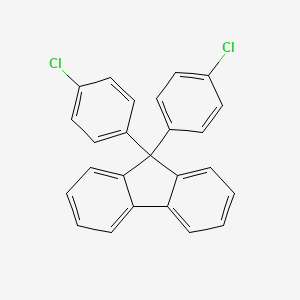
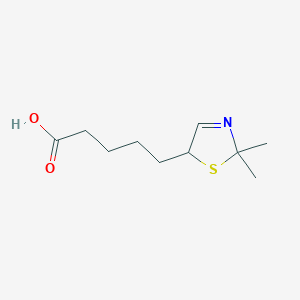


![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

